molecular formula C9H10BrN B1524439 (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine CAS No. 1055961-36-8

(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine

Cat. No. B1524439
M. Wt: 212.09 g/mol
InChI Key: DUPHONQIBOZOHL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine is an organic compound that is widely used in scientific research. It is a derivative of the aromatic compound indene, and is formed by the addition of a bromine atom to the 2,3-dihydro-1H-inden-1-amine. This compound has been studied for its potential applications in the field of synthetic organic chemistry, as well as its biochemical and physiological effects in the body.

Scientific Research Applications

Palladium/N-heterocyclic Carbene Complex Reactivity

(Viciu et al., 2002) reported the synthesis and characterization of a palladium/N-heterocyclic carbene complex, which demonstrated effective catalysis for amination reactions under mild conditions. This study showcases the potential of utilizing such complexes in reactions involving compounds like (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine.

Synthesis of Benzimidazoles

A study by (Lygin & Meijere, 2009) explored the reaction of o-bromophenyl isocyanide with primary amines to synthesize benzimidazoles. This process may relate to the chemistry of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine, particularly in the context of generating complex organic structures.

Structural Analysis of Organic Acid-Base Adducts

Research by (Jin et al., 2014) focused on the structure of organic acid-base adducts, including 6-bromobenzo[d]thiazol-2-amine. The study provided insights into the molecular interactions and bonding properties, which can be applicable to similar bromoamine compounds.

Haloamidation of Olefins

(Yeung et al., 2006) described a methodology for the addition of bromine and an amide nitrogen to olefins. This type of reaction is relevant for understanding the behavior and potential applications of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine in organic synthesis.

Coupling of Amines with Polyglucuronic Acid

(Follain et al., 2008) explored the coupling of amines with polyglucuronic acid, highlighting the formation of amide bonds. This research provides insight into the reactivity of amines, which is significant for understanding the behavior of bromoamine derivatives.

Building Block in Organic Synthesis

(Westerlund et al., 2001) investigated 1-Bromo-3-buten-2-one as a building block in organic synthesis. The study's focus on bromine-containing compounds can be extended to understand the applications of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine in synthesis.

Amination of Unactivated Alkanes

(Ochiai et al., 2011) discussed amination of alkanes using a bromine-based reagent. This study could be relevant for the applications of bromoamine compounds like (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine.

Hyperpolarization of Amines and Amides

(Iali et al., 2018) focused on using parahydrogen to hyperpolarize amines and amides. This research can be associated with the enhancement of NMR signals in compounds like (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine.

Palladium-Mediated Amination Reactions

(Grasa et al., 2001) studied the use of palladium and imidazolium salts in amination reactions, which is relevant for understanding the catalytic potential in reactions involving bromoamine compounds.

Synthesis and Structure of Rac-Me2Si(Indenyl)2Zr(NMe2)2

(Christopher et al., 1996) reported on the synthesis and structure of a zirconium complex, providing insights into the reactivity and structural characteristics of indenyl-based compounds, which could be extrapolated to (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine.

properties

IUPAC Name

(1R)-6-bromo-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPHONQIBOZOHL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272995
Record name (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine

CAS RN

1055961-36-8
Record name (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1055961-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 2
(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 3
(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 4
Reactant of Route 4
(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 5
(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 6
(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.